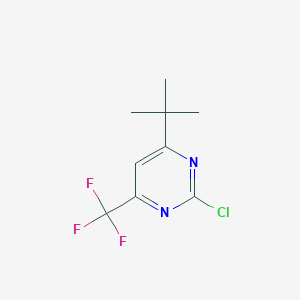

4-Tert-butyl-2-chloro-6-(trifluoromethyl)pyrimidine

CAS No.:

Cat. No.: VC15948864

Molecular Formula: C9H10ClF3N2

Molecular Weight: 238.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H10ClF3N2 |

|---|---|

| Molecular Weight | 238.64 g/mol |

| IUPAC Name | 4-tert-butyl-2-chloro-6-(trifluoromethyl)pyrimidine |

| Standard InChI | InChI=1S/C9H10ClF3N2/c1-8(2,3)5-4-6(9(11,12)13)15-7(10)14-5/h4H,1-3H3 |

| Standard InChI Key | WCGXUAZJEXAGSH-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)C1=CC(=NC(=N1)Cl)C(F)(F)F |

Introduction

Chemical Identity and Structural Features

The molecular formula of 4-tert-butyl-2-chloro-6-(trifluoromethyl)pyrimidine is CHClFN, with a molecular weight of 252.64 g/mol. The pyrimidine ring is substituted at three positions:

-

2-position: Chlorine atom, a common leaving group in nucleophilic substitution reactions .

-

4-position: Tert-butyl group (–C(CH)), which introduces steric bulk and enhances lipophilicity .

-

6-position: Trifluoromethyl group (–CF), known for its electron-withdrawing effects and metabolic stability .

Comparative Structural Analysis

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| 4-Chloro-6-(trifluoromethyl)pyrimidine | 37552-81-1 | CHClFN | 182.53 | Cl (2), CF (6) |

| 4-Tert-butyl-2-chloropyrimidine | 66522-06-3 | CHClN | 182.64 | Cl (2), tert-butyl (4) |

| Target Compound | N/A | CHClFN | 252.64 | Cl (2), CF (6), tert-butyl (4) |

The tert-butyl group increases the compound’s hydrophobicity compared to simpler analogs, as evidenced by the higher molecular weight and predicted logP value .

Synthesis and Reaction Pathways

While no explicit synthesis protocol exists for 4-tert-butyl-2-chloro-6-(trifluoromethyl)pyrimidine, plausible routes can be inferred from analogous compounds:

Chlorination of Hydroxypyrimidine Precursors

A common method for introducing chlorine involves treating hydroxypyrimidines with phosphorus oxychloride (POCl). For example, 4-hydroxy-6-(trifluoromethyl)pyrimidine reacts with POCl in acetonitrile under reflux to yield 4-chloro-6-(trifluoromethyl)pyrimidine . Adapting this approach, a tert-butyl-substituted hydroxypyrimidine intermediate could be chlorinated at the 2-position.

Hypothetical Reaction Scheme:

-

Synthesis of 4-tert-butyl-6-(trifluoromethyl)pyrimidin-2-ol: Condensation of trifluoroacetoacetate with a tert-butyl-containing amidine.

-

Chlorination: Treatment with POCl and a base (e.g., diisopropylethylamine) to replace the hydroxyl group with chlorine .

Physicochemical Properties

Key properties are estimated using analog data and computational models:

Boiling Point and Density

-

Boiling Point: ~280–300°C (extrapolated from 280.7°C for 2-amino-4-chloro-6-(trifluoromethyl)pyrimidine and 166.9°C for 4-chloro-6-(trifluoromethyl)pyrimidine ).

-

Density: ~1.5–1.6 g/cm³ (aligned with tert-butyl and trifluoromethyl analogs ).

Solubility

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume